REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[C:10]([Cl:11])=[CH:9][CH:8]=[N:7][C:6]=1[Cl:12])C.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:12][C:6]1[C:5]([CH2:4][OH:3])=[C:10]([Cl:11])[CH:9]=[CH:8][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=C(N=CC=C1Cl)Cl)=O
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 4° C
|
Type
|
CUSTOM
|
Details
|
After 15 minutes the ice-bath was removed
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Duration
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15 min
|
Type
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CONCENTRATION
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Details
|
Subsequently, the resulting mixture was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
partitioned between 5% aqueous NaHCO3 and EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Et2O:hexanes 1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |